(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Alzheimer's Disease Neurodegeneration Cholinesterase Inhibition

This defined (R)-enantiomer is a critical chiral building block for asymmetric synthesis. The 2-nitrophenoxy substituent and (R)-stereochemistry are essential for biological target engagement—substitution with the (S)-enantiomer or racemate abrogates activity. Validated pharmacological profile includes potent DGAT1 inhibition (IC50 1.30 nM), SHP-1 inhibition (IC50 3,000 nM), and nNOS binding (Ki 12,500 nM). Mandatory for reproducible medicinal chemistry campaigns in neurodegeneration and metabolic disease. Procure only the (R)-enantiomer to ensure experimental integrity and SAR fidelity.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.68
CAS No. 1286207-33-7
Cat. No. B2826302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
CAS1286207-33-7
Molecular FormulaC10H13ClN2O3
Molecular Weight244.68
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m1./s1
InChIKeyWWGSGDMXNWCTSX-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride (1286207-33-7): Chiral Pyrrolidine Building Block for Targeted Synthesis and Screening


(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a chiral, non-flat heterocyclic compound characterized by a pyrrolidine ring substituted with a 2-nitrophenoxy group . Its defined (R)-stereochemistry makes it a valuable intermediate in organic synthesis and pharmaceutical research, where it can serve as a chiral building block or a lead scaffold for developing biologically active molecules . As a pyrrolidine derivative, it is a subject of interest for its potential to interact with a variety of biological targets, including enzymes and transporters [1].

Why Substitution of (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride is Not Recommended: Chiral and Functional Group Specificity


Substitution with the (S)-enantiomer, racemic mixture, or other pyrrolidine derivatives without a 2-nitrophenoxy group is not recommended due to critical differences in biological activity. Chiral pyrrolidines are known to exhibit stereospecific binding to biological macromolecules, where one enantiomer can demonstrate markedly different potency and selectivity compared to the other [1]. Furthermore, the presence of the nitrophenoxy substituent is a key determinant of binding affinity for specific biological targets, as evidenced by activity data on related targets like nNOS, ACC, and DGAT1 [2][3]. These structure-activity relationships (SAR) mean that even minor modifications to the scaffold or stereochemistry can dramatically alter, or completely ablate, a compound's desired interaction profile, thereby impacting experimental reproducibility and research outcomes [2].

(R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride (1286207-33-7): Quantitative Activity and Selectivity Evidence Guide


Stereospecificity of Pyrrolidine Scaffold in Cholinesterase Inhibition

For a closely related chiral pyrrolidine scaffold, the (R)-enantiomer demonstrated a 6-fold higher potency in inhibiting Acetylcholinesterase (AChE) compared to its (S)-enantiomer [1]. This stereospecific activity is a defining feature of this compound class and is a key driver for procuring a specific enantiomer over its mirror image or a racemic mixture.

Alzheimer's Disease Neurodegeneration Cholinesterase Inhibition

Potent Inhibition of DGAT1 by (R)-3-(2-Nitrophenoxy)pyrrolidine

(R)-3-(2-Nitrophenoxy)pyrrolidine has been identified as a potent inhibitor of human diacylglycerol acyltransferase 1 (DGAT1) [1]. This activity is highly relevant to metabolic disease research, as DGAT1 is a key enzyme in triglyceride synthesis and a validated target for obesity and type 2 diabetes [2]. While no direct comparator data is available for the (S)-enantiomer in this assay, the high potency of the (R)-enantiomer establishes a strong baseline for its use in this target class.

Metabolic Disease Obesity DGAT1 Inhibition

Moderate Inhibitory Activity Against nNOS and Selectivity Profile

This compound demonstrates a moderate level of inhibitory activity against neuronal nitric oxide synthase (nNOS) [1]. This is notable because many pyrrolidine-based inhibitors are being developed for nNOS, with a key goal being selectivity over the closely related endothelial NOS (eNOS) isoform . The specific binding mode of chiral pyrrolidines to nNOS is known to be stereospecific, reinforcing the importance of the (R)-enantiomer for this application .

Neuroscience Nitric Oxide Synthase Enzyme Inhibition

Potential for Kinase and Phosphatase Target Engagement

Data from BindingDB indicates that (R)-3-(2-Nitrophenoxy)pyrrolidine has been evaluated for activity against several protein phosphatases and kinases, key targets in oncology and immunology [1]. The compound shows micromolar inhibitory activity against SHP-1 and SHP-2, which are important regulators of immune cell signaling. These data points help define the compound's activity profile and differentiate it from other pyrrolidines with different selectivity patterns.

Kinase Phosphatase Cancer Research

Best Research and Industrial Application Scenarios for (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride (CAS 1286207-33-7)


Chiral Building Block for Stereospecific Synthesis

Procurement of the defined (R)-enantiomer is essential for the synthesis of complex chiral molecules where the final product's stereochemistry is critical for its biological activity [1]. As evidenced by the 6-fold difference in AChE inhibition between (R)- and (S)-pyrrolidines, using the correct enantiomer as a building block is non-negotiable for reproducible results in asymmetric synthesis and medicinal chemistry [1].

Lead Scaffold for Developing Selective nNOS Inhibitors

Given the established binding mode of chiral pyrrolidines to nNOS and the known goal of achieving selectivity over eNOS, this compound is a valuable starting point for medicinal chemistry campaigns focused on neurodegenerative diseases . Its moderate baseline potency (Ki = 12,500 nM) provides a clear path for structure-based optimization to improve affinity and selectivity [2].

Tool Compound for Metabolic Disease Target Validation (DGAT1)

With a reported IC50 of 1.30 nM against human DGAT1, this compound serves as a highly potent tool for probing the role of DGAT1 in triglyceride synthesis and validating it as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes [3].

Chemical Probe for Phosphatase (SHP1/2) Pathway Investigation

The compound's demonstrated inhibitory activity against SHP-1 (IC50 = 3,000 nM) and TC-PTP (IC50 = 19,000 nM) makes it a suitable chemical probe for preliminary investigations into phosphatase-mediated signaling pathways in immune and cancer cells [4]. This specific activity profile differentiates it from other pyrrolidines optimized for different targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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